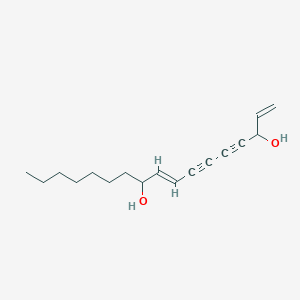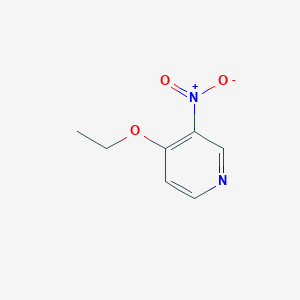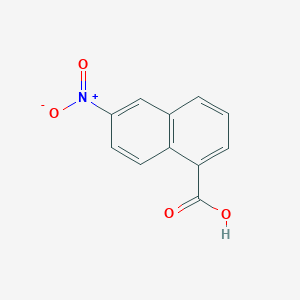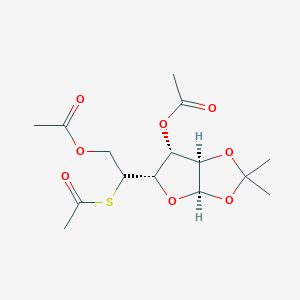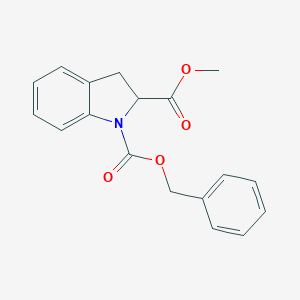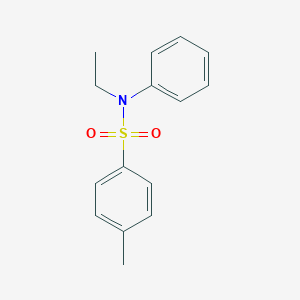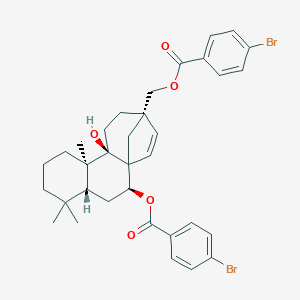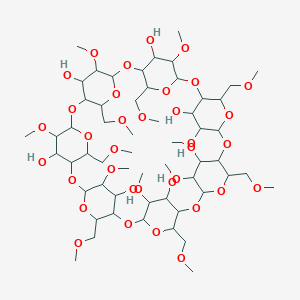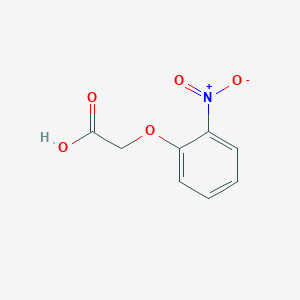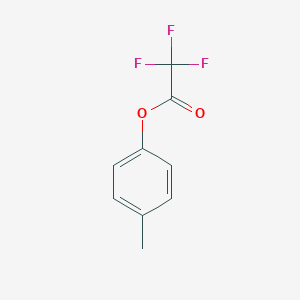
p-Tolyl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Tolyl trifluoroacetate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a colorless, odorless, and stable compound that is widely used in various laboratory experiments.
Mécanisme D'action
The mechanism of action of p-Tolyl trifluoroacetate is not well understood. However, it is believed to act as a nucleophile in certain reactions. It can also act as a Lewis acid catalyst in some reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of p-Tolyl trifluoroacetate. However, it is known to be non-toxic and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using p-Tolyl trifluoroacetate in laboratory experiments include its low cost, stability, and ease of synthesis. However, it is not suitable for all types of reactions and may have limited solubility in certain solvents.
Orientations Futures
There are several future directions for the use of p-Tolyl trifluoroacetate in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of new materials with unique properties. Additionally, further research is needed to understand the mechanism of action of p-Tolyl trifluoroacetate and its potential applications in various chemical reactions.
Conclusion:
In conclusion, p-Tolyl trifluoroacetate is a versatile compound that has numerous applications in scientific research. Its low cost, stability, and ease of synthesis make it a popular choice for laboratory experiments. While there is limited information available on its biochemical and physiological effects, it is known to be non-toxic and does not have any significant adverse effects on human health. Further research is needed to explore its potential applications and mechanism of action.
Méthodes De Synthèse
P-Tolyl trifluoroacetate is synthesized by the reaction of p-tolyl alcohol with trifluoroacetic anhydride in the presence of a catalyst, such as pyridine. The reaction yields p-Tolyl trifluoroacetate and acetic acid as a byproduct. The process of synthesis is simple and cost-effective, making it a popular choice for laboratory experiments.
Applications De Recherche Scientifique
P-Tolyl trifluoroacetate has wide-ranging applications in scientific research. It is used as a reagent in organic synthesis and as a building block for the preparation of various compounds. It is also used as a stabilizer for certain chemical reactions. Additionally, p-Tolyl trifluoroacetate is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Propriétés
Numéro CAS |
1813-29-2 |
|---|---|
Nom du produit |
p-Tolyl trifluoroacetate |
Formule moléculaire |
C9H7F3O2 |
Poids moléculaire |
204.15 g/mol |
Nom IUPAC |
(4-methylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H7F3O2/c1-6-2-4-7(5-3-6)14-8(13)9(10,11)12/h2-5H,1H3 |
Clé InChI |
HGHGGPKMLBWNBI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C(F)(F)F |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)C(F)(F)F |
Autres numéros CAS |
1813-29-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



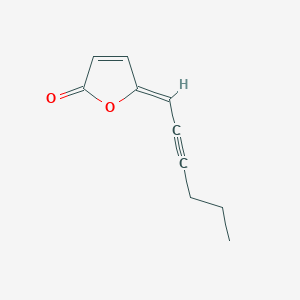
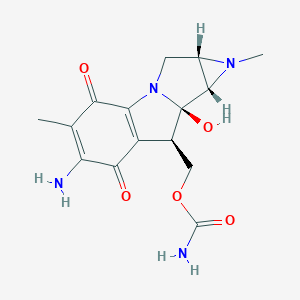
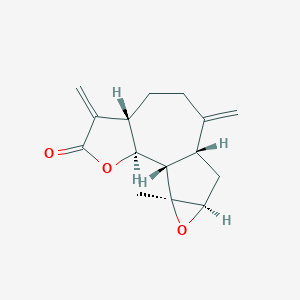
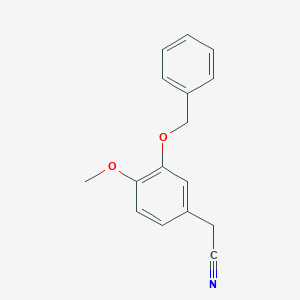
![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B157407.png)
